[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with an amino group and a fluorophenyl group, along with an ethylcarbamic acid moiety and a naphthalene-1-sulfonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid typically involves multi-step organic reactions. The initial step often includes the formation of the pyridine ring, followed by the introduction of the amino and fluorophenyl groups through nucleophilic substitution reactions. The ethylcarbamic acid moiety is then attached via carbamation reactions, and finally, the naphthalene-1-sulfonic acid group is introduced through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of high-pressure reactors can be employed to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethylcarbamic acid moieties.
Reduction: Reduction reactions can be performed on the nitro groups if present in derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, the compound is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for drug development targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of dyes and polymers.
Mechanism of Action
The mechanism of action of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity, while the naphthalene-1-sulfonic acid group contributes to its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-(methylamino)pyrimidin-5-yl)carbamate: An impurity of Riociguat, used in the treatment of pulmonary hypertension.
2-Amino-6-fluorobenzoic acid: Known for its applications in organic synthesis.
Uniqueness
The uniqueness of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
816425-81-7 |
---|---|
Molecular Formula |
C25H25FN4O5S |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C15H17FN4O2.C10H8O3S/c1-2-20(15(21)22)12-7-8-13(19-14(12)17)18-9-10-3-5-11(16)6-4-10;11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h3-8H,2,9H2,1H3,(H,21,22)(H3,17,18,19);1-7H,(H,11,12,13) |
InChI Key |
VZAQYIJMIISOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N)C(=O)O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.